

Spectroscopic Unveiling of Methyl 6-chloro-3-methylpicolinate: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **Methyl 6-chloro-3-methylpicolinate**

Cat. No.: **B1390959**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Methyl 6-chloro-3-methylpicolinate, a substituted pyridine derivative, represents a key structural motif in medicinal chemistry and materials science. Its unique arrangement of a chloro-substituent, a methyl group, and a methyl ester on the pyridine core imparts specific electronic and steric properties, making it a valuable intermediate in the synthesis of complex molecular architectures. Understanding its spectroscopic signature is paramount for reaction monitoring, quality control, and the rational design of novel compounds. This guide provides a comprehensive analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for **Methyl 6-chloro-3-methylpicolinate**, grounded in the fundamental principles of spectroscopic interpretation.

Molecular Structure and Key Spectroscopic Features

The structure of **Methyl 6-chloro-3-methylpicolinate**, with the systematic IUPAC name methyl 6-chloro-3-methylpyridine-2-carboxylate, is presented below. The strategic placement of substituents on the pyridine ring gives rise to a distinct and interpretable spectroscopic fingerprint.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidating the Core Scaffold

NMR spectroscopy is the cornerstone for determining the precise connectivity and chemical environment of atoms within a molecule. For **Methyl 6-chloro-3-methylpicolinate**, both ¹H and ¹³C NMR provide invaluable structural information.

¹H NMR Spectroscopy: A Proton's Perspective

The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring relationships through chemical shifts, integration, and spin-spin coupling.

Experimental Data: Two reported ¹H NMR spectra in deuterated chloroform (CDCl₃) are summarized in the table below. The minor differences in chemical shifts can be attributed to variations in experimental conditions, such as concentration and instrument calibration.

Proton Assignment	Chemical Shift (δ) ppm (300 MHz)	Chemical Shift (δ) ppm (400 MHz)	Multiplicity & Coupling Constant (J)	Integration
H-5	7.59	7.57	dd, J = 8.1, 0.5 Hz / d, J=8.0 Hz	1H
H-4	7.38	7.36	d, J = 8.1 Hz / d, J=8.0 Hz	1H
-OCH ₃ (ester)	3.97	3.95	s	3H
-CH ₃ (ring)	2.57	2.55	s	3H

Interpretation and Rationale:

- Aromatic Protons (H-4 and H-5): The two protons on the pyridine ring appear in the aromatic region (δ 7.0-9.0 ppm). The downfield shift is due to the deshielding effect of the aromatic ring current.^[1] The proton at position 5 (H-5) is deshielded further than H-4 due to the anisotropic effect of the neighboring ester group. The observed doublet of doublets (dd) or doublet (d) splitting pattern for H-5 arises from its coupling to H-4 (a large coupling constant,

$J \approx 8$ Hz) and potentially a small long-range coupling. H-4 appears as a doublet due to its coupling with H-5.

- **Ester Methyl Protons (-OCH₃):** The three protons of the methyl ester group appear as a sharp singlet around δ 3.95-3.97 ppm. The singlet multiplicity indicates no adjacent protons. Its chemical shift is characteristic of a methyl group attached to an oxygen atom, which is in turn bonded to a carbonyl group.
- **Ring Methyl Protons (-CH₃):** The methyl group attached to the pyridine ring at position 3 gives a singlet at approximately δ 2.55-2.57 ppm. The upfield shift compared to the aromatic protons is expected for a methyl group. The singlet nature confirms the absence of neighboring protons. Electron-donating groups like methyl on a pyridine ring tend to increase the electron density at the ortho and para positions, causing a slight upfield shift of the ring protons.[1]

¹³C NMR Spectroscopy: The Carbon Framework

While experimental ¹³C NMR data for this specific molecule is not readily available in the searched literature, a predicted spectrum can be derived based on established principles and data from analogous structures.[2][3][4]

Predicted ¹³C NMR Data:

Carbon Assignment	Predicted Chemical Shift (δ) ppm
C=O (ester)	~165
C-2	~160
C-6	~150
C-4	~138
C-5	~125
C-3	~135
-OCH ₃ (ester)	~53
-CH ₃ (ring)	~18

Interpretation and Rationale:

- **Carbonyl Carbon (C=O):** The ester carbonyl carbon is expected to have the most downfield chemical shift, typically in the range of 160-185 ppm, due to the strong deshielding effect of the double-bonded oxygen.[5]
- **Aromatic Carbons (C-2 to C-6):** The carbons of the pyridine ring will resonate in the aromatic region (δ 115-150 ppm).[5] The carbon bearing the chloro group (C-6) and the carbon attached to the ester (C-2) are expected to be significantly deshielded. The carbon with the methyl group (C-3) will also be in this region. The specific shifts are influenced by the electronic effects of the substituents.
- **Ester and Ring Methyl Carbons:** The methyl ester carbon (-OCH₃) is anticipated to appear around 50-90 ppm.[5] The ring methyl carbon (-CH₃) will be the most upfield signal, typically in the 10-15 ppm range, though the electronegative environment of the pyridine ring may shift it slightly downfield.[5]

Infrared (IR) Spectroscopy: Probing Functional Groups

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule by detecting the vibrations of its bonds.

Predicted IR Data:

Vibrational Mode	Expected Wavenumber (cm ⁻¹)	Intensity
C-H stretch (aromatic)	3100-3000	Medium-Weak
C-H stretch (aliphatic)	3000-2850	Medium-Weak
C=O stretch (ester)	~1725	Strong
C=C and C=N stretch (aromatic ring)	1600-1450	Medium-Strong
C-O stretch (ester)	1300-1100	Strong
C-Cl stretch	850-550	Medium-Strong

Interpretation and Rationale:

- **C=O Stretch:** The most characteristic peak in the IR spectrum of an aromatic ester is the strong absorption from the carbonyl (C=O) stretch, expected around 1725 cm⁻¹.^{[6][7]} Conjugation with the aromatic ring typically lowers the C=O stretching frequency compared to a saturated ester.^[8]
- **Aromatic Ring Stretches:** The C=C and C=N stretching vibrations of the pyridine ring will appear as a series of bands in the 1600-1450 cm⁻¹ region.
- **C-O Stretches:** Aromatic esters exhibit two strong C-O stretching bands. The C-C-O stretch is expected between 1310 and 1250 cm⁻¹, and the O-C-C stretch appears between 1130 and 1100 cm⁻¹.^[6]
- **C-H Stretches:** The aromatic C-H stretching vibrations are typically found just above 3000 cm⁻¹, while the aliphatic C-H stretches of the methyl groups will be just below 3000 cm⁻¹.^[9]
- **C-Cl Stretch:** The carbon-chlorine bond will give rise to a medium to strong absorption in the fingerprint region, generally between 850 and 550 cm⁻¹.^[10]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule, which can be used to confirm its identity and deduce its structure.

Experimental Data: The mass spectrum of **Methyl 6-chloro-3-methylpicolinate** shows a molecular ion peak $[M+H]^+$ at m/z 186.2 or 186.0.

Interpretation and Rationale:

- **Molecular Ion Peak:** The molecular formula of **Methyl 6-chloro-3-methylpicolinate** is $C_8H_8ClNO_2$. The calculated monoisotopic mass is approximately 185.02 g/mol. The observed $[M+H]^+$ peak at m/z 186 confirms the molecular weight of the compound. The presence of a chlorine atom will result in a characteristic isotopic pattern for the molecular ion, with an $[M+2]$ peak approximately one-third the intensity of the M peak, corresponding to the ^{37}Cl isotope.
- **Fragmentation Pathways:** The fragmentation of picolinate esters in mass spectrometry is influenced by the stability of the resulting ions.[\[11\]](#) Common fragmentation pathways for this molecule could include:
 - Loss of the methoxy group ($-OCH_3$): This would result in a fragment ion at m/z 154.
 - Loss of the methyl ester group ($-COOCH_3$): This would lead to a fragment at m/z 126.
 - Loss of a chlorine atom ($-Cl$): This would produce a fragment at m/z 150.
 - Cleavage of the pyridine ring: The aromatic ring can undergo complex fragmentation, often involving the loss of small neutral molecules like HCN.[\[11\]](#)

Experimental Protocols

Synthesis of Methyl 6-chloro-3-methylpicolinate

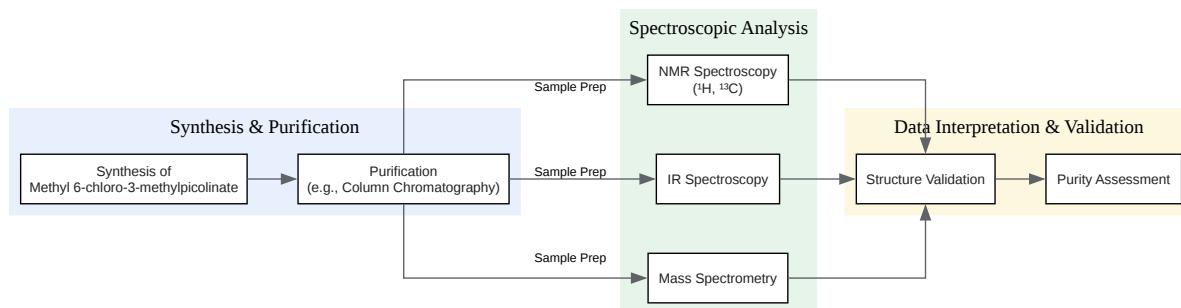
A common synthetic route involves the chlorination of the corresponding 3-methylpicolinate N-oxide.

Step-by-step methodology: A solution of 2-(methoxycarbonyl)-3-methylpyridine 1-oxide is reacted with a chlorinating agent such as phosphorus oxychloride ($POCl_3$). The reaction is typically carried out at an elevated temperature (e.g., 100°C) for several hours. After the

reaction is complete, the mixture is carefully quenched and the product is extracted and purified, often by column chromatography.

Spectroscopic Analysis Workflow

The following diagram illustrates a typical workflow for the comprehensive spectroscopic characterization of a synthesized compound like **Methyl 6-chloro-3-methylpicolinate**.



[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. benchchem.com [benchchem.com]
- 2. [13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration | Semantic Scholar](https://www.semanticscholar.org/13C_NMR_Chemical_Shift_Calculations_for_Some_Substituted_Pyridines) [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]

- 4. Substituent Effects in the ¹³C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds [mdpi.com]
- 5. chemguide.co.uk [chemguide.co.uk]
- 6. spectroscopyonline.com [spectroscopyonline.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Interpreting Infrared Spectra - Specac Ltd [specac.com]
- 10. 4-Chloro-6-methylpicolinaldehyde|CAS 98273-77-9 [benchchem.com]
- 11. benchchem.com [benchchem.com]
- To cite this document: BenchChem. [Spectroscopic Unveiling of Methyl 6-chloro-3-methylpicolinate: A Technical Guide]. BenchChem, [2026]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b1390959#spectroscopic-data-nmr-ir-ms-of-methyl-6-chloro-3-methylpicolinate>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com